N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” is a chemical compound with the molecular formula C9H5BrF6N2O. It has a molecular weight of 351.05 .
Synthesis Analysis
The synthesis of such compounds often involves complex reactions. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H5BrF6N2O/c10-4-2-5(17)6(1-3(4)8(11,12)13)18-7(19)9(14,15)16/h1-2H,17H2,(H,18,19) .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and may involve various steps. For instance, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 124 - 126°C . It has a density of 1.7±0.1 g/cm3 .Scientific Research Applications
Chemical Synthesis and Reagent Applications
N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, it has been used in the development of novel electrophilic fluorinating agents, contributing to advancements in site-selective fluorination techniques under mild conditions, which is crucial for the synthesis of fluorinated organic molecules with potential pharmaceutical applications (Banks, Besheesh, & Tsiliopoulos, 1996).
Protective Group Chemistry
The compound has also found utility in the realm of protective group chemistry. Researchers have demonstrated its application in protecting group strategies, facilitating the introduction of sensitive functional groups during the synthetic processes of complex molecules. This includes the protection of amines, acids, alcohols, and other functional groups in a manner that allows for subsequent selective deprotection and functionalization (Soley & Taylor, 2019).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been employed as chiral derivatizing agents. These compounds facilitate the stereospecific analysis of pharmaceuticals and other bioactive molecules, enabling the separation of enantiomers and improving the understanding of their pharmacological profiles (Shin & Donike, 1996).
Material Science and Polymer Research
The chemical's derivatives are used in material science and polymer research to modify the surface properties of polymers or create new polymer structures with enhanced functionalities. This includes the development of fluorinated polymers with potential applications in electronics, coatings, and as materials with unique chemical resistances (Günster & Schulz, 1980).
Organic Synthesis and Medicinal Chemistry
Furthermore, the compound has been involved in the synthesis of novel organic molecules with potential therapeutic benefits. Its application in medicinal chemistry research has led to the creation of new compounds with potential antimicrobial, antifungal, and anticancer activities. This underscores its role in the discovery and development of new drugs and therapeutic agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Safety and Hazards
Properties
IUPAC Name |
N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6N2O/c10-4-2-5(17)6(1-3(4)8(11,12)13)18-7(19)9(14,15)16/h1-2H,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQJJZKMCIOKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)N)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.